molecular formula C16H21BN2O3 B7955206 {4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]phenyl}methanol

{4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]phenyl}methanol

Cat. No.: B7955206
M. Wt: 300.2 g/mol
InChI Key: ZAOYTMGWMIJZAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]phenyl}methanol is a chemical compound with the molecular formula C13H19BO3. This compound features a phenyl group substituted with a pyrazolyl group, which is further substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group. The presence of the boron-containing dioxaborolane ring makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]phenyl}methanol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the dioxaborolane group: The pyrazole derivative is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to form the dioxaborolane ring.

    Attachment to the phenyl ring: The resulting compound is then coupled with a phenylboronic acid derivative using a Suzuki-Miyaura coupling reaction, which typically requires a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in {4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]phenyl}methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, to form various reduced derivatives.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The boron-containing dioxaborolane ring makes this compound useful as a catalyst in various organic reactions, including cross-coupling reactions.

    Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology and Medicine

    Drug Development: The compound’s unique structure allows it to be used as a scaffold in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

    Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]phenyl}methanol involves its interaction with various molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophiles, making it a useful tool in enzyme inhibition studies. The pyrazole ring can interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    {4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol}: This compound is structurally similar but lacks the pyrazole ring.

    {4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol}: Another similar compound with a different substituent on the phenyl ring.

Uniqueness

The presence of both the dioxaborolane ring and the pyrazole ring in {4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]phenyl}methanol makes it unique. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile tool in scientific research.

Properties

IUPAC Name

[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BN2O3/c1-15(2)16(3,4)22-17(21-15)13-9-18-19(10-13)14-7-5-12(11-20)6-8-14/h5-10,20H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOYTMGWMIJZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CC=C(C=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.